Ani9 is a synthetic small molecule that has been identified as a potent and selective inhibitor of the Anoctamin 1 (ANO1) channel, also known as Transmembrane protein 16A (TMEM16A) [, , ]. This channel is a calcium-activated chloride channel (CaCC) found in various mammalian cells, including epithelial cells, smooth muscle cells, and neurons [, , ]. Ani9's role in scientific research stems from its ability to selectively inhibit ANO1, allowing researchers to investigate the physiological and pathophysiological roles of this channel in various cellular processes [].
Investigating Smooth Muscle Contraction: Ani9 has been used to study the role of ANO1 in smooth muscle contraction in various tissues, including the corpus cavernosum, where it was found to regulate contractions essential for penile detumescence []. Similarly, it has been used to investigate ANO1's contribution to vascular smooth muscle tone in the portal vein [].
Studying Gastrointestinal Motility: Ani9 has been used to investigate the role of ANO1 in the gastrointestinal tract, particularly in the lower esophageal sphincter (LES) []. Studies have shown that Ani9 can reduce LES tone by inhibiting ANO1 in interstitial cells of Cajal (ICC-IM), highlighting the importance of ANO1 in maintaining LES tone and preventing reflux [].
Cancer Research: Given ANO1’s overexpression in various cancers, Ani9 is being investigated for its potential anticancer properties. Studies have shown that Ani9 can inhibit the proliferation of cancer cells [, ].
Development of novel therapeutics: Ani9's effectiveness in preclinical models suggests its potential as a lead compound for developing novel therapies targeting ANO1-related diseases, including hypertension, pain, diarrhea, asthma, and cancer [, ].
Exploring synergistic effects: Combining Ani9 with other therapeutic agents could lead to more effective treatment strategies for complex diseases such as cancer [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: